(S)-Ketorolac is the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac tromethamine. Ketorolac is marketed as a racemic mixture of (S)- and (R)- enantiomers. [] (S)-Ketorolac is responsible for the analgesic and cyclooxygenase inhibitory activity of the racemic drug. []
(S)-Ketorolac is derived from the racemic mixture of ketorolac, which includes both the (R) and (S) enantiomers. The (S)-enantiomer is responsible for most of the drug's analgesic activity. Ketorolac is classified as an NSAID and falls under the category of analgesics. It is available in various formulations, including oral tablets and injectable forms, often marketed as ketorolac tromethamine.
The synthesis of (S)-Ketorolac involves several methods, focusing on asymmetric synthesis to ensure the production of the desired enantiomer. Key methods include:
(S)-Ketorolac has a molecular formula of C₁₃H₁₁N₃O₃ and a molecular weight of approximately 255.24 g/mol. The structure features a pyrrole ring, which contributes to its biological activity.
(S)-Ketorolac participates in various chemical reactions that are essential for its synthesis and functionalization:
(S)-Ketorolac exerts its analgesic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
(S)-Ketorolac exhibits several notable physical and chemical properties:
(S)-Ketorolac is widely used in clinical settings due to its effective analgesic properties:
(S)-Ketorolac ((S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) is a non-steroidal anti-inflammatory drug (NSAID) featuring a chiral center at the C11 position (pyrrolizine ring carbon adjacent to the carboxylic acid group). Its molecular formula is C₁₅H₁₃NO₃, with a molecular weight of 255.27 g/mol. The bioactive (S)-enantiomer exhibits 30-50-fold greater cyclooxygenase (COX) inhibition than the (R)-counterpart due to optimal three-dimensional alignment with the COX enzyme's hydrophobic cleft. X-ray crystallography confirms that the S-configuration positions the benzoyl group and carboxylic acid in a syn-periplanar orientation, facilitating hydrogen bonding with catalytic residues (e.g., Tyr385/Ser530 in COX-1) [1] [4].
The carboxylic acid moiety (pKa ~3.5) is essential for pharmacological activity but contributes to gastrointestinal toxicity. Stereochemistry influences pharmacokinetics: (S)-Ketorolac shows 2-fold faster plasma clearance than the (R)-form, attributed to enantioselective binding to serum albumin. Chiral stability studies indicate negligible racemization at physiological pH (5–7), though alkaline conditions (>pH 9) promote epimerization [1] [3].
Table 1: Key Stereochemical Properties of (S)-Ketorolac
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
COX-1 IC₅₀ (μM) | 0.027 | 1.4 |
Plasma Protein Binding | 99.2% | 98.7% |
t₁/₂ (hours) | 5.1 | 7.2 |
Log P | 2.9 | 2.9 |
Industrial synthesis of Ketorolac relies on Friedel-Crafts acylation coupled with Vilsmeier-Haack formylation to construct the pyrrolizine scaffold. A key route involves:
The Vilsmeier-Haack step is critical for regioselectivity. POCl₃ activates DMF to form the electrophilic iminium salt (⁺CH=NMe₂ Cl⁻), which attacks the electron-rich C5 position of 2-benzoylpyrrole. Microwave-assisted modifications (60°C, 10 min) increase formylation yields to 83% vs. conventional methods (65%) by minimizing side products [8].
Asymmetric Catalysis: Transition-metal-catalyzed hydrogenation of prochiral enol precursors remains challenging due to the absence of coordinating groups. Recent advances employ chiral Ru(II)-BINAP catalysts to hydrogenate Δ¹-pyrroline intermediates, achieving 92% ee but requiring costly ligands [4].
Chiral Resolution: Industrial processes prefer resolution due to scalability:
Table 2: Resolution Methods for (S)-Ketorolac
Method | Chiral Agent/Enzyme | ee (%) | Yield (%) |
---|---|---|---|
Diastereomeric Salt Formation | (1R,2S)-Norephedrine | >98 | 35–40 |
Enzymatic Hydrolysis | Candida antarctica lipase | >99 | 45 |
Simulated Moving Bed Chromatography | Cellulose tribenzoate | 99.5 | 30 |
Critical intermediates in (S)-Ketorolac synthesis include:
Prodrug intermediates like amino acid conjugates (e.g., Glycine-Ketorolac amide) enhance bioavailability. l-Phenylalanine-derived prodrugs (AR-19) show 80% hydrolysis in human plasma within 4 hours, releasing (S)-Ketorolac [1] [4].
The synthesis and formulation of (S)-Ketorolac are protected by patents emphasizing stereoselectivity and purity:
Patent strategies focus on:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: